molecular formula C34H76N3O6P B13128765 Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt

Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt

Cat. No.: B13128765
M. Wt: 654.0 g/mol
InChI Key: NSDBVKCXYFTORB-HCPPBGRPSA-N
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Description

Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is a complex organic compound with a unique structure that includes a long hydrocarbon chain, a hydroxyl group, and a phosphonooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt typically involves multiple steps. The process begins with the preparation of the hydrocarbon chain, followed by the introduction of the hydroxyl group and the phosphonooxy group. The final step involves the formation of the ammonium salt.

    Hydrocarbon Chain Preparation: The hydrocarbon chain can be synthesized through various methods, including the reduction of fatty acids or the polymerization of smaller hydrocarbon units.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide.

    Phosphonooxy Group Addition: The phosphonooxy group is added through a phosphorylation reaction, typically using reagents like phosphorus oxychloride or phosphoric acid.

    Formation of Ammonium Salt: The final step involves the reaction of the intermediate compound with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

In an industrial setting, the production of Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to produce alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or phosphonooxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and as a potential therapeutic agent.

    Medicine: Explored for its potential use in drug delivery systems and as a bioactive compound with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various formulations.

Mechanism of Action

The mechanism of action of Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects.

    Pathways Involved: It may influence signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway, affecting cellular processes like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt can be compared with other similar compounds to highlight its uniqueness:

    N-Palmitoyl-Phytosphingosine: Similar structure but lacks the phosphonooxy group, leading to different biological activities.

    Hexadecanamide, N-[(1S,2R)-1-[(α-D-galactopyranosyloxy)methyl]-2-hydroxyheptadecyl]-: Contains a galactopyranosyloxy group instead of the phosphonooxy group, resulting in distinct chemical properties and applications.

    Hexadecanamide, N-[(1R)-2-hydroxy-1-methylethyl]-: Different substitution pattern on the hydrocarbon chain, affecting its reactivity and use in research.

Properties

Molecular Formula

C34H76N3O6P

Molecular Weight

654.0 g/mol

IUPAC Name

diazanium;[(2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadecyl] phosphate

InChI

InChI=1S/C34H70NO6P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(36)32(31-41-42(38,39)40)35-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h32-33,36H,3-31H2,1-2H3,(H,35,37)(H2,38,39,40);2*1H3/t32-,33+;;/m0../s1

InChI Key

NSDBVKCXYFTORB-HCPPBGRPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])[O-])NC(=O)CCCCCCCCCCCCCCC)O.[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])[O-])NC(=O)CCCCCCCCCCCCCCC)O.[NH4+].[NH4+]

Origin of Product

United States

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